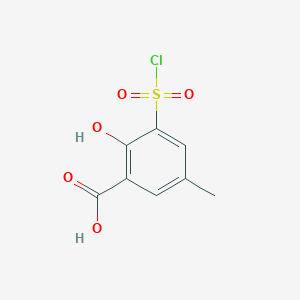

3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

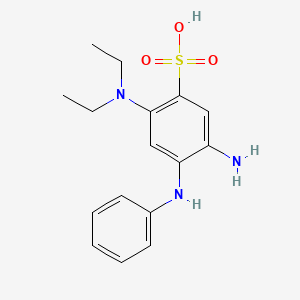

The compound “3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid” likely belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “3-(4-Chlorosulfonylphenyl)propionic acid” are used as pharmaceutical intermediates . The synthesis of such compounds often involves the reaction of a suitable benzene derivative with chlorosulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a carboxyl group (COOH), a chlorosulfonyl group (SO2Cl), a hydroxyl group (OH), and a methyl group (CH3). The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, so it might be replaced by nucleophiles in substitution reactions. The carboxyl group can participate in typical acid-base reactions, and the hydroxyl group can be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzoic acids are solid at room temperature and have relatively high melting points .Scientific Research Applications

Environmental Impact and Fate of Related Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This study reviews the knowledge on parabens, which are esters of para-hydroxybenzoic acid, focusing on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens persist at low concentrations in effluents and surface waters, necessitating further studies on their chlorinated by-products and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antibiotic Biosynthesis

Synthesis of Chlorinated Analogues for Antibiotic Research

Research on 3-amino-5-hydroxybenzoic acid, a compound structurally related to 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid, highlights the synthesis of chlorinated analogues. These analogues are pivotal for studying the biosynthesis and synthesis of various antibiotics, underscoring the importance of chlorinated compounds in pharmaceutical research (Becker, 1984).

Chemical Synthesis and Material Science

Synthesis and Application in Liquid-Crystalline Complexes

A polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds, demonstrating the fixation of multilayered structures in liquid-crystalline complexes. This study opens avenues for advanced material science applications, including the development of new materials with specific optical or electronic properties (Kishikawa, Hirai, & Kohmoto, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chlorosulfonyl-2-hydroxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIVRGPONCBMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)

![Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2656444.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2656445.png)

![N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2656447.png)

![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)

![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)

![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)

![4-(4-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656462.png)